2-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
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Overview
Description
The compound “2-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including an ethylthio group, a thiazole ring, and a benzamide moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the benzamide moiety suggests that this compound could have a planar structure, while the ethylthio group could add some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the benzamide moiety. These groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar benzamide moiety could enhance its solubility in polar solvents .Scientific Research Applications
Antiallergy Agents :
- N-(4-substituted-thiazolyl)oxamic acid derivatives, similar in structure to the compound , have shown potent antiallergy activity in the rat PCA model. These compounds were synthesized through a process involving aminothiazoles and tested for their efficacy, demonstrating significant potency in comparison to existing antiallergy agents (Hargrave et al., 1983).
Cancer Research :
- N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541) is a substituted aminothiazole-based analogue that acts as a selective and efficacious inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). This compound, akin to the query compound, demonstrated substantial anticancer activity in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Material Science Applications :
- Benzothiazoles and thiazolopyridines, which share structural similarities with the query compound, are widely used in pharmaceuticals and organic materials. A study reported a metal- and reagent-free method for synthesizing these compounds via TEMPO-catalyzed electrolytic C–H thiolation, demonstrating their significance in the synthesis of organic materials (Qian et al., 2017).
Photophysical Properties :
- Research on ESIPT inspired fluorescent derivatives of 2-substituted benzimidazole, benzoxazole, and benzothiazole has highlighted their potential in various applications due to their unique absorption-emission properties. These compounds were synthesized and characterized for their photophysical characteristics, which could have implications in fields such as fluorescence and material science (Padalkar et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its chemical reactivity, biological activity, and potential applications. This could include studies to determine its mechanism of action, its pharmacokinetics and pharmacodynamics, and its potential uses in medicine or industry .
properties
IUPAC Name |
2-ethylsulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-3-23-17-7-5-4-6-15(17)18(22)21-19-20-16(12-24-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKSLSLIHXVILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide |
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